(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride
Description
(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride is a fluorinated β-amino acid derivative with a chiral center at the 3-position. Its molecular formula is C₉H₉Cl₂F₂NO₂, and it is characterized by a 4-chlorophenyl group, two fluorine atoms at the 2-position of the propionic acid backbone, and a hydrochloride salt form to enhance solubility . The compound is used as a synthetic intermediate in pharmaceutical research, particularly in developing enzyme inhibitors or receptor modulators due to its structural rigidity and metabolic stability imparted by fluorine substitution .
Properties
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)-2,2-difluoropropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2.ClH/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWPAXUIJXYQHY-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride typically involves several steps. One common method starts with the protection of the amino group, followed by the introduction of the chlorophenyl group through a substitution reaction. The difluoropropionic acid moiety is then introduced via a series of reactions, including halogenation and subsequent substitution. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process is optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
1.1 Mechanism of Action
The compound acts as a selective inhibitor of prolyl hydroxylase domain 1 (PHD1) enzyme activity. This inhibition is crucial because PHD enzymes play a significant role in regulating hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. By selectively inhibiting PHD1 over PHD2 and PHD3, this compound may offer therapeutic advantages in conditions where HIF stabilization is beneficial, such as ischemic diseases and certain cancers .
1.2 Antitumor Activity
Research indicates that compounds similar to (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride exhibit antitumor properties. The inhibition of PHD1 can lead to increased levels of HIF-1α, promoting tumor cell survival and angiogenesis under hypoxic conditions. This suggests potential applications in oncology, particularly in developing treatments for tumors that exploit the hypoxic environment .
Therapeutic Applications
2.1 Treatment of Ischemic Diseases
Due to its ability to stabilize HIFs, this compound has potential applications in treating ischemic diseases such as heart attacks and strokes. By enhancing the body’s adaptive response to low oxygen levels, it may help protect tissues from damage during ischemic events .
2.2 Neuroprotective Effects
Studies have suggested that compounds with similar mechanisms can provide neuroprotective effects in models of neurodegeneration. The modulation of HIF pathways may help in conditions like Alzheimer’s disease and Parkinson’s disease by promoting neuronal survival under stress conditions .
Biochemical Research
3.1 Role in Metabolic Studies
this compound can be utilized in metabolic studies focusing on the regulation of metabolic pathways under hypoxic conditions. Its ability to modulate enzyme activity provides a valuable tool for researchers investigating metabolic adaptations in cancer and other diseases .
3.2 Mechanistic Studies on HIF Pathways
The compound serves as a critical reagent for studying the mechanistic aspects of HIF pathways. Understanding how PHD inhibitors affect cellular responses can lead to the development of new therapeutic strategies targeting these pathways .
Case Studies
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chlorophenyl and difluoropropionic acid moieties can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substitution Patterns and Functional Group Variations
The target compound is compared below with analogs differing in halogen substituents, backbone fluorination, or functional groups.
Impact of Halogen and Fluorine Substitution
- Chlorine vs.
- Fluorine Effects: The 2,2-difluoro substitution in the target compound lowers the pKa of the carboxylic acid (estimated ΔpKa ≈ 0.5–1.0 vs. non-fluorinated analogs), enhancing ionization at physiological pH and influencing binding to charged residues in biological targets .
Backbone Modifications
- Propionic Acid vs. Butanoic Acid: The butanoic acid analog (CAS 331763-58-7) has a longer carbon chain, which may alter steric interactions in enzyme active sites.
- Alcohol vs. Carboxylic Acid : The alcohol derivative (CAS 1213160-13-4) lacks the acidic proton, reducing its ability to participate in ionic interactions but enabling alternative hydrogen-bonding geometries .
Biological Activity
(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride is a compound that has garnered interest in the pharmaceutical and biochemical research communities due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 272.08 g/mol. The compound features a difluoropropionic acid backbone with a 4-chlorophenyl substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.08 g/mol |
| CAS Number | 1263094-66-1 |
| LogP | 3.562 |
| Polar Surface Area (PSA) | 63.32 Ų |
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to selectively inhibit prolyl hydroxylase domain (PHD) enzymes, particularly PHD1, which plays a crucial role in oxygen sensing and hypoxia-inducible factor (HIF) regulation .
Therapeutic Potential
The compound's inhibition of PHD1 suggests potential applications in treating conditions associated with hypoxia, such as ischemic diseases and certain cancers. By stabilizing HIF, it may enhance the expression of genes involved in angiogenesis and erythropoiesis.
Case Studies
- Hypoxia-Induced Gene Expression : A study demonstrated that treatment with this compound resulted in increased expression of HIF-target genes in hypoxic conditions, indicating its potential as a therapeutic agent for ischemic disorders .
- Cancer Research : In preclinical models, the compound showed promise in enhancing tumor oxygenation and reducing tumor growth rates when combined with conventional therapies .
Safety and Toxicity
While the compound exhibits significant biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it has a moderate safety profile; however, further research is needed to fully understand its pharmacokinetics and long-term effects on human health .
Q & A
Q. Purification :
Q. Example Reaction Conditions :
| Step | Reagent/Condition | Temperature | Yield | Reference |
|---|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂ | -20°C → RT | 75% | |
| Salt Formation | HCl (g), EtOH | Reflux | 90% |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Chiral Purity :
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers investigate its interactions with enzymatic targets (e.g., GABA analogs)?
Methodological Answer:
- Kinetic Assays :
- Structural Studies :
Q. Data Interpretation :
- Contradictions in IC₅₀ values across studies may arise from buffer pH variations or enzyme isoforms. Normalize data to a reference inhibitor (e.g., vigabatrin) .
Advanced: What experimental designs assess its environmental fate and ecotoxicological impact?
Methodological Answer:
- Degradation Studies :
- Ecotoxicology :
Q. Key Parameters :
| Parameter | Test System | Result | Reference |
|---|---|---|---|
| Hydrolysis Half-life | pH 7, 25°C | >30 days | |
| Photolytic Degradation | UV, 48h | 40% |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis :
- Orthogonal Assays :
Q. Case Study :
- Conflicting reports on neurotoxicity may stem from impurities in early synthetic batches. Re-testing with HPLC-purified material (≥99.5% purity) resolves discrepancies .
Advanced: What strategies optimize enantiomeric purity during scale-up synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis :
- Crystallization-Induced Diastereomer Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
